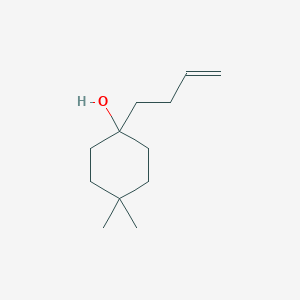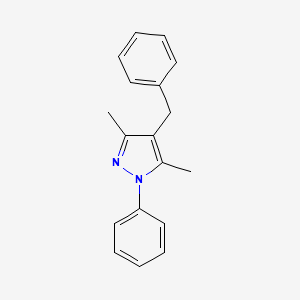![molecular formula C10H9NS B14361811 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 91574-66-2](/img/no-structure.png)
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a methylsulfanyl substituent on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Methylsulfanyl)quinolin-3-yl]-2-phenylprop-2-enenitrile: Similar structure but with a quinoline ring instead of a phenyl ring.
3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Contains sulfonyl groups instead of a methylsulfanyl group.
Uniqueness
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
| 91574-66-2 | |
Molekularformel |
C10H9NS |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
3-(2-methylsulfanylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3 |
InChI-Schlüssel |
OMIBELVNZGSBJL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)



